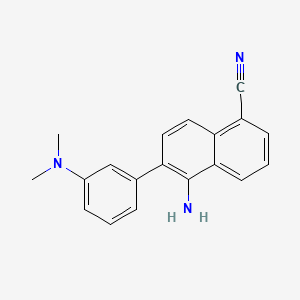

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile

Vue d'ensemble

Description

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Synthesis Analysis

The synthesis of a series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as selective inhibitors for EGFR has been reported .Molecular Structure Analysis

5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .Chemical Reactions Analysis

A mixture of 5-cyano-1,6-dihydro-4-methyl-2-phenyl-6-thioxopyrimidine 1 (2.27 g, 0.01 mol), 2-bromoacetophenone 9 (1.99 g, 0.01 mol), and sodium ethoxide (1.36 g, 0.02 mol) in DMF (50 mL) was stirred at room temperature for 4 h and then diluted with cold water (50 mL) .Physical And Chemical Properties Analysis

The condensation of 5-amino-pyrazoles 1l and enynones 67 in the presence of ethanol and heat provides easy access to fluorescent (trimethylsilylethynyl) pyrazolo [1,5- a ]pyrimidines 68 in good yields .Applications De Recherche Scientifique

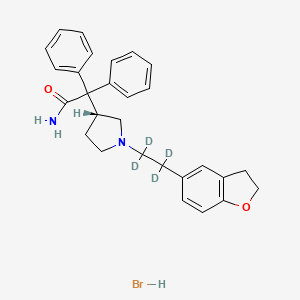

Application in Medicinal Chemistry: Synthesis of Antidepressant Molecules

Summary of the Application

Depression is one of the most debilitating conditions in the world today, affecting roughly 280 million people worldwide . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . The compound “5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile” could potentially be used in these syntheses.

Methods of Application or Experimental Procedures

The synthesis of antidepressant molecules often involves metal-catalyzed steps . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results or Outcomes Obtained

The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is particularly essential . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Application in Antimicrobial Research

Summary of the Application

The growing health problems demand for a search and synthesis of a new class of antimicrobial molecules which are effective against pathogenic microorganisms . The compound “5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile” could potentially be used in these syntheses.

Methods of Application or Experimental Procedures

A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) and screened their in vitro antimicrobial activity against bacterial and fungal strains by cup plate method using Mueller–Hinton agar medium .

Results or Outcomes Obtained

Among the derivatives tested, compounds, a1, a2 and a3 exhibited promising activity against microbial strains (B. pumilis, B. subtilis, E. coli, P. vulgaris. A. niger and P. crysogenium) and showed activity comparable with standard drugs .

Application in the Synthesis of Bicyclic [6 + 6] Systems

Summary of the Application

The compound “5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile” could potentially be used in the synthesis of bicyclic [6 + 6] systems .

Methods of Application or Experimental Procedures

The synthesis of bicyclic [6 + 6] systems often involves the use of heterocyclic compounds . The compound “5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile” could potentially be used in these syntheses.

Results or Outcomes Obtained

The synthesis of bicyclic [6 + 6] systems could potentially lead to the development of new therapeutic agents .

Application in Antiviral Research

Summary of the Application

The extensive use of antibiotics has led to the appearance of multidrug resistant microbial pathogens which necessitated the search for new chemical entities for treatment of microbial infections . The compound “5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile” could potentially be used in these syntheses.

Methods of Application or Experimental Procedures

A new library of 5-amino-6-(benzo[d]thiazol-2-yl)-2-(2-(substituted benzylidene) hydrazinyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives was synthesized . These were evaluated for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa and Streptococcus .

Results or Outcomes Obtained

The synthesized derivatives showed promising activity against the tested microbial strains .

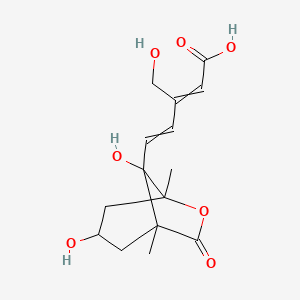

Application in the Synthesis of Antioxidants

Summary of the Application

The compound “5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile” could potentially be used in the synthesis of antioxidants .

Methods of Application or Experimental Procedures

The synthesis of antioxidants often involves the use of heterocyclic compounds . The compound “5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile” could potentially be used in these syntheses.

Results or Outcomes Obtained

The synthesis of antioxidants could potentially lead to the development of new therapeutic agents .

Application in the Synthesis of Antimalarial Agents

Summary of the Application

The compound “5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile” could potentially be used in the synthesis of antimalarial agents .

Methods of Application or Experimental Procedures

The synthesis of antimalarial agents often involves the use of heterocyclic compounds . The compound “5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile” could potentially be used in these syntheses.

Results or Outcomes Obtained

The synthesis of antimalarial agents could potentially lead to the development of new therapeutic agents .

Orientations Futures

Propriétés

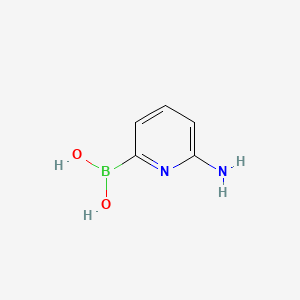

IUPAC Name |

5-amino-6-[3-(dimethylamino)phenyl]naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3/c1-22(2)15-7-3-5-13(11-15)17-10-9-16-14(12-20)6-4-8-18(16)19(17)21/h3-11H,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQKLDDHNLZJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C2=C(C3=CC=CC(=C3C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301180591 | |

| Record name | 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile | |

CAS RN |

1240642-74-3 | |

| Record name | 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240642-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1240642-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)

![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)

![1-[4-[(4-Phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol](/img/structure/B582110.png)